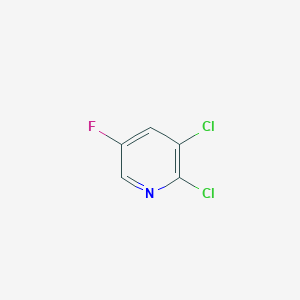

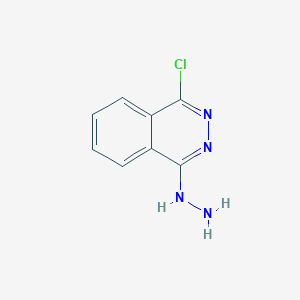

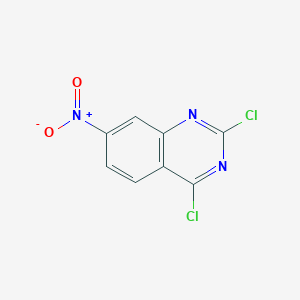

2,4-Dichlor-7-nitrochinazolin

Übersicht

Beschreibung

Meso-Erythritol ist eine organische Verbindung, die als Zuckeralkohol oder Polyol klassiert wird. Es ist ein natürlich vorkommender achiraler vier-Kohlenstoff-Zuckeralkohol, der die reduzierte Form von entweder D- oder L-Erythrose und eine der beiden reduzierten Formen von Erythrulose ist . Meso-Erythritol wird aufgrund seiner süssenden Eigenschaften und seines niedrigen Kaloriengehalts häufig als Lebensmittelzusatzstoff und Zuckerersatz verwendet .

Wissenschaftliche Forschungsanwendungen

Meso-Erythritol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Meso-Erythritol unterstützt die Kohlenstoffquellen-Wachstumsanforderung von Gluconobacter-Bakterien.

5. Wirkmechanismus

Meso-Erythritol übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen aus. Es wirkt als Ligand für den T1R3-Rezeptor und beeinflusst die Verhaltens-Geschmacksreaktionen . Darüber hinaus kann es als koronarer Vasodilatator verwendet werden, da es die Synthese von cyclischem Guanosinmonophosphat (cGMP) stimuliert, das eine Reihe von Protein-Kinase-abhängigen Phosphorylierungen in glatten Muskelzellen aktiviert .

Wirkmechanismus

Target of Action

A structurally similar compound, 6-nitroquinazoline-2,4-diol, has been identified as a potential inhibitor ofShikimate Dehydrogenase (SDH) , a key enzyme in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants .

Mode of Action

It’s suggested that it may interact with its targets in a manner similar to 6-nitroquinazoline-2,4-diol, which decreases the activity of sdh by reducing vmax while keeping km unchanged, indicatingnon-competitive inhibition .

Biochemical Pathways

The shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants, is potentially affected by 2,4-Dichloro-7-nitroquinazoline . SDH, a key enzyme in this pathway, catalyzes the conversion of 3-dehydroshikimate to shikimate . Inhibition of SDH can disrupt this pathway, potentially affecting the synthesis of aromatic amino acids.

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.83 (iLOGP), indicating its potential to cross biological membranes .

Action Environment

It’s suggested that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could affect its stability.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics .

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Vorbereitungsmethoden

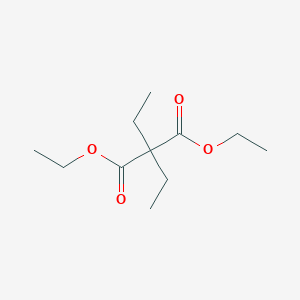

Synthetische Routen und Reaktionsbedingungen: Meso-Erythritol kann durch Hydrierung von Dialkylestern der Weinsäure in Methanol- oder Ethanol-Lösung synthetisiert werden, was zur Bildung von Threitol und Erythritol führt . Eine andere Methode beinhaltet die Fermentation von Glucose unter Verwendung osmophiler Hefen wie Trigonopsis, Candida, Pichia und Moniliella .

Industrielle Produktionsmethoden: Die industrielle Produktion von Meso-Erythritol erfolgt typischerweise durch mikrobielle Fermentation. Der Prozess beginnt mit der Fermentation von Stärke-Enzym-Hydrolysat unter Verwendung osmophiler Hefen wie Trichosporonoides megachilensis. Die resultierende Lösung wird dann durch Ionenaustauschharz und Aktivkohle gereinigt, gefolgt von Kristallisation, Waschen und Trocknen, um Erythritol-Kristalle zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Meso-Erythritol unterliegt verschiedenen chemischen Reaktionen, einschliesslich Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Meso-Erythritol kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Salpetersäure oxidiert werden.

Reduktion: Es kann mit Wasserstoff in Gegenwart eines Nickelkatalysators reduziert werden.

Substitution: Meso-Erythritol kann unter bestimmten Bedingungen Substitutionsreaktionen mit Halogenen eingehen.

Hauptprodukte:

Oxidation: Die Oxidation von Meso-Erythritol kann Erythrose oder Erythrulose ergeben.

Reduktion: Der Reduktionsprozess behält typischerweise die Erythritol-Struktur bei.

Substitution: Substitutionsreaktionen können verschiedene halogenierte Derivate von Erythritol erzeugen.

Vergleich Mit ähnlichen Verbindungen

Meso-Erythritol ist im Vergleich zu anderen Zuckeralkoholen aufgrund seiner achiralen Natur und seiner spezifischen chemischen Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Threitol: Ein Diastereomer von Erythritol mit unterschiedlichen physikalischen Eigenschaften.

Sorbitol: Ein weiterer Zuckeralkohol, der als Süssstoff verwendet wird, aber mit unterschiedlichen Stoffwechselwegen.

Xylitol: Ein Zuckeralkohol mit ähnlichen süssenden Eigenschaften, aber unterschiedlicher chemischer Struktur und metabolischen Wirkungen.

Meso-Erythritol zeichnet sich durch seinen niedrigen Kaloriengehalt, seine nicht-kariogenen Eigenschaften und seine Fähigkeit aus, in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt zu werden.

Eigenschaften

IUPAC Name |

2,4-dichloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUFSSBJSUBKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304090 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-65-8 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

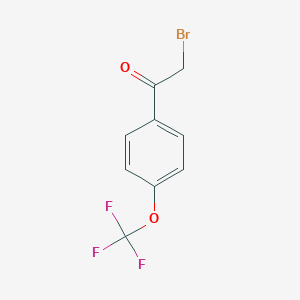

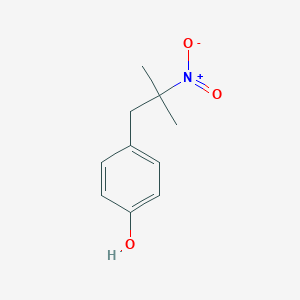

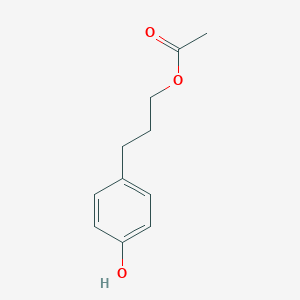

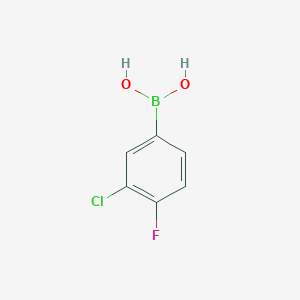

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.